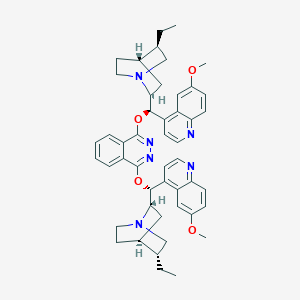

(DHQ)2PHAL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-PDNPBWJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140924-50-1 | |

| Record name | (DHQ)2PHAL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(dihydroquinine)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Stereochemistry of (DHQ)₂PHAL

This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of (DHQ)₂PHAL, a critical chiral ligand in modern asymmetric synthesis.

Core Structure and Stereochemistry

(DHQ)₂PHAL, with the full chemical name Hydroquinine 1,4-phthalazinediyl diether, is a dimeric cinchona alkaloid derivative.[1][2] It is constructed from two dihydroquinine (DHQ) units linked by a phthalazine (PHAL) spacer. Dihydroquinine is derived from the natural alkaloid quinine through the reduction of its vinyl group.[3]

The remarkable efficacy of (DHQ)₂PHAL as a chiral ligand stems from its well-defined three-dimensional structure. The rigid quinuclidine core of the dihydroquinine units creates a chiral pocket around the active catalytic center. This steric environment dictates the facial selectivity of the oxidation of prochiral olefins, leading to high enantioselectivities in reactions like the Sharpless Asymmetric Dihydroxylation.[4]

(DHQ)₂PHAL and its "pseudoenantiomer," (DHQD)₂PHAL (derived from dihydroquinidine), provide access to opposite enantiomers of the diol product.[4] This predictability is a cornerstone of their utility in targeted synthesis.

Physicochemical and Structural Data

The following table summarizes key quantitative data for (DHQ)₂PHAL.

| Property | Value |

| CAS Number | 140924-50-1 |

| Molecular Formula | C₄₈H₅₄N₆O₄ |

| Molecular Weight | 778.98 g/mol |

| Appearance | White to beige crystalline powder |

| Melting Point | 178 °C (decomposes) |

| Purity | ≥95% |

Role in Asymmetric Dihydroxylation

(DHQ)₂PHAL is a key component of the commercially available reagent mixture AD-mix-α. This mixture facilitates the Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols with high enantiomeric excess.

The AD-mix-α formulation is a carefully balanced system containing the chiral ligand, an osmium source, a re-oxidant, and a buffer.

The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is initiated by the reaction of osmium tetroxide with the chiral ligand (DHQ)₂PHAL to form a chiral osmium-ligand complex. This complex then coordinates with the olefin and undergoes a [3+2] cycloaddition to form an osmate ester, which is subsequently hydrolyzed to release the chiral diol and a reduced osmium species. The stoichiometric oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.

Experimental Protocols

A. General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a representative example for the dihydroxylation of an olefin using AD-mix-α.

Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve AD-mix-α (commercially available or prepared from its components) in a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until two clear phases are observed.

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the olefin substrate to the cooled reaction mixture.

-

Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.

B. Protocol for Product Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the purified diol product in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

¹H-NMR Spectroscopy:

-

Acquire the ¹H-NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

Analyze the chemical shifts, integration, and coupling constants to confirm the structure of the diol product.

¹³C-NMR Spectroscopy:

-

Acquire the ¹³C-NMR spectrum.

-

Analyze the chemical shifts to confirm the carbon framework of the product.

C. Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified diol in the mobile phase.

-

Chromatography: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Elution: Use an appropriate mobile phase, typically a mixture of hexanes and isopropanol, at a constant flow rate.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

-

Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

References

(DHQ)2PHAL mechanism of action in asymmetric dihydroxylation

An In-depth Technical Guide on the (DHQ)2PHAL Mechanism of Action in Asymmetric Dihydroxylation

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into vicinal diols.[1][2] This powerful oxidation reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to dictate the stereochemical outcome. The ligand of focus here, (DHQ)₂PHAL, is a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3][4] Commercially, this ligand is a key component of the reagent mixture known as AD-mix-α.[2] The overall process involves the cis-dihydroxylation of an alkene, with the (DHQ)₂PHAL ligand creating a chiral environment that directs the OsO₄ to one of the two enantiotopic faces of the double bond, resulting in a highly enantioenriched diol product. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium catalyst, allowing the reaction to proceed with catalytic turnover.

The Core Catalytic Cycle

The mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive study. The reaction proceeds through a well-defined catalytic cycle involving the osmium catalyst, the chiral ligand, the alkene substrate, and a reoxidant. The primary role of the (DHQ)₂PHAL ligand is to accelerate the reaction and transfer the chiral information to the substrate.

The key steps are as follows:

-

Ligand-Osmium Complex Formation: The catalytic cycle begins with the coordination of the chiral (DHQ)₂PHAL ligand to osmium tetroxide, forming an active chiral catalyst complex. This complex is significantly more reactive than free OsO₄.

-

[3+2]-Cycloaddition: The activated osmium-ligand complex reacts with the alkene in a concerted [3+2]-cycloaddition step. While a [2+2] mechanism was initially considered, experimental and computational data suggest the [3+2] pathway is energetically more favorable. This step forms a five-membered osmate ester intermediate.

-

Hydrolysis: The osmate ester intermediate undergoes hydrolysis to release the desired chiral 1,2-diol product and a reduced osmium(VI) species. This step can be accelerated by the addition of methanesulfonamide (MsNH₂), which is particularly useful for less reactive substrates.

-

Reoxidation: The stoichiometric oxidant, such as K₃Fe(CN)₆, reoxidizes the osmium(VI) back to its active osmium(VIII) state, regenerating the OsO₄-ligand complex and allowing the catalytic cycle to continue.

Competing Second Cycle and Enantioselectivity

A potential secondary catalytic cycle can compete with the primary pathway, leading to a decrease in the overall enantioselectivity of the reaction. This occurs if the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before hydrolysis takes place. This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule, often with lower enantioselectivity because the reaction may proceed without the full influence of the chiral ligand. This side reaction is more prevalent when the concentration of the alkene is high or the concentration of the chiral ligand is low. Suppressing this secondary pathway is crucial for achieving high enantiomeric excess (ee), which can be accomplished by using a higher molar concentration of the (DHQ)₂PHAL ligand.

References

Technical Guide: Physical and Chemical Properties of (DHQ)₂PHAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQ)₂PHAL, with the full chemical name 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral ligand prominently used in asymmetric synthesis.[1][2] It is a dimeric cinchona alkaloid derived from dihydroquinine.[3] This ligand is a key component of the commercially available reagent AD-mix-α, which is utilized for the Sharpless asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols. The high efficiency and broad applicability of (DHQ)₂PHAL as a chiral catalyst have made it an invaluable tool in the synthesis of complex chiral molecules, including fine chemicals and biologically active compounds.

Physical and Chemical Properties

(DHQ)₂PHAL is a white to beige or light yellow crystalline powder. It is known to be air-sensitive and should be stored in a cool, dark place under an inert atmosphere.

General Properties

| Property | Value | Reference |

| Full Name | 1,4-Bis(9-O-dihydroquininyl)phthalazine | |

| Synonyms | Hydroquinine 1,4-phthalazinediyl diether, 1,4-Bis(dihydroquinine)phthalazine | |

| CAS Number | 140924-50-1 | |

| Molecular Formula | C₄₈H₅₄N₆O₄ | |

| Molecular Weight | 778.98 g/mol | |

| Appearance | White to beige/light yellow crystalline powder | |

| Melting Point | 178 °C (decomposes) | |

| Optical Activity | [α]₂²/D +336° (c = 1.2 in methanol) |

Solubility

| Solvent | Solubility | Reference |

| Chloroform | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with sonication) | |

| Methanol | Slightly soluble |

For its application in the Sharpless asymmetric dihydroxylation, (DHQ)₂PHAL is typically used in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water.

Spectral Data

Actual spectral images for (DHQ)₂PHAL are not publicly available in spectral databases. The following sections describe the expected spectral characteristics based on the molecular structure and typical values for its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (DHQ)₂PHAL is expected to be complex due to the large number of protons in different chemical environments. Key expected signals include:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic protons (quinoline and phthalazine rings) | 7.0 - 8.5 | Multiplets |

| Methoxy group protons (-OCH₃) | ~3.9 | Singlet |

| Protons on the carbon bearing the ether linkage | 5.5 - 6.5 | Multiplets |

| Protons of the quinuclidine ring system | 1.0 - 3.5 | Multiplets |

| Ethyl group protons (-CH₂CH₃) | 0.8 - 1.5 | Multiplet (CH₂) and Triplet (CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also be complex, with a large number of signals corresponding to the 48 carbon atoms in the molecule. Characteristic chemical shifts would include:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic carbons | 110 - 160 |

| Methoxy carbon (-OCH₃) | ~55 |

| Carbons of the quinuclidine ring | 20 - 70 |

| Ethyl group carbons (-CH₂CH₃) | 10 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of (DHQ)₂PHAL would display characteristic absorption bands for its functional groups:

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (quinoline and phthalazine) | 1500 - 1650 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-O stretching (ether) | 1000 - 1300 |

Mass Spectrometry

The mass spectrum of (DHQ)₂PHAL would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

| Ion Type | Expected m/z |

| [M]⁺ | ~778.4 |

| [M+H]⁺ | ~779.4 |

Experimental Protocols

(DHQ)₂PHAL is a cornerstone of the Sharpless asymmetric dihydroxylation reaction, typically utilized as a component of AD-mix-α.

Sharpless Asymmetric Dihydroxylation of an Olefin

This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using AD-mix-α.

Reagents and Materials:

-

AD-mix-α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

-

tert-Butyl alcohol

-

Water

-

Olefin substrate

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography setup (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol and water in a 1:1 ratio.

-

Add AD-mix-α to the solvent mixture and stir vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.

-

Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.

-

Add the olefin substrate to the cooled reaction mixture while stirring.

-

Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, add solid sodium sulfite to quench the reaction. Continue stirring for approximately one hour.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude diol product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The following diagram illustrates the catalytic cycle for the Sharpless asymmetric dihydroxylation using (DHQ)₂PHAL as the chiral ligand.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

The logical flow of the experimental protocol can be visualized as follows:

Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.

References

In-Depth Technical Guide to the Spectroscopic Data of (DHQ)2PHAL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (DHQ)2PHAL (Hydroquinine 1,4-phthalazinediyl diether), a chiral ligand pivotal in asymmetric synthesis, particularly in Sharpless asymmetric dihydroxylation reactions. This document is intended to be a core resource for researchers and professionals in drug development and chemical synthesis, offering detailed spectroscopic data, experimental protocols, and visualizations of relevant chemical processes.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.

Table 1: ¹H NMR Spectroscopic Data

While a fully assigned spectrum is not publicly available, a representative ¹H NMR spectrum of this compound has been reported. The complex structure of the molecule results in a spectrum with multiple signals, primarily in the aromatic and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| Aromatic Region | Multiple signals | Protons of the quinoline and phthalazine rings | |

| Aliphatic Region | Multiple signals | Protons of the hydroquinine scaffold |

Note: A definitive peak-by-peak assignment requires further detailed 2D NMR spectroscopic analysis.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Tentative Assignment |

| Aromatic Region (100-160 ppm) | Carbons of the quinoline and phthalazine rings |

| Aliphatic Region (10-80 ppm) | Carbons of the hydroquinine scaffold |

Table 3: FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1620-1580 | Medium to Strong | C=N and C=C stretching (aromatic rings) |

| ~1250-1000 | Strong | C-O stretching (ether linkages) |

Table 4: Mass Spectrometry Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Ion Type |

| 779.4 | [M+H]⁺ |

| 778.4 | [M]⁺ |

Note: The fragmentation pattern would provide further structural information and would be dependent on the ionization technique used.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum to eliminate atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Instrument: High-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

-

Mass Analyzer Mode: Full scan mode to determine the molecular ion and fragmentation patterns.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Mandatory Visualizations

Sharpless Asymmetric Dihydroxylation Workflow

This compound is a cornerstone ligand in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes. The general workflow of this catalytic cycle is depicted below.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of this compound is outlined in the following diagram.

An In-depth Technical Guide to the Safe Handling of (DHQ)2PHAL

(DHQ)2PHAL , also known as Hydroquinine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction.[1][2][3][4] As with any chemical reagent, particularly those used in catalytic processes involving toxic substances like osmium tetroxide, adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental results. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements associated with this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".

Safety and Handling Data

The following table summarizes the essential safety and handling information for this compound.

| Parameter | Data | Citations |

| Chemical Name | 1,4-Bis(9-O-dihydroquininyl)phthalazine | |

| Synonyms | Hydroquinine 1,4-phthalazinediyl diether, (DHQ)2 PHAL | |

| CAS Number | 140924-50-1 | |

| Molecular Formula | C48H54N6O4 | |

| Molecular Weight | 778.98 g/mol | |

| Appearance | White to beige crystalline powder | |

| Decomposition Temp. | 178 °C | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315, H317, H319, H335 | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | |

| Storage Class | 11 - Combustible Solids | |

| Incompatible Materials | Strong oxidizing agents | |

| WGK (Germany) | WGK 3 |

Experimental Protocols and Handling Procedures

While specific experimental protocols for reactions such as the Sharpless Asymmetric Dihydroxylation are dependent on the substrate and desired outcome, a general workflow for the safe handling of solid this compound in a laboratory setting can be established. This workflow emphasizes minimizing exposure and preventing contamination.

General Handling Workflow:

References

The Decisive Role of the Phthalazine Linker in (DHQ)2PHAL for Asymmetric Dihydroxylation

A Technical Guide for Researchers and Drug Development Professionals

The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral vicinal diols, which are crucial building blocks for numerous pharmaceuticals and biologically active molecules. At the heart of this powerful transformation lies the chiral ligand, and among the most successful is (DHQ)2PHAL. This technical guide delves into the critical role of the phthalazine (PHAL) linker in the this compound ligand, providing an in-depth analysis of its structural and functional contributions to the catalyst's performance. Through a comprehensive review of quantitative data, experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

The Architecture of Asymmetric Control: Structure and Function of this compound

The this compound ligand is a dimeric cinchona alkaloid derivative where two dihydroquinine (DHQ) units are connected by a phthalazine linker. This specific architecture is not arbitrary; it is meticulously designed to create a chiral environment around the osmium tetroxide catalyst, thereby dictating the facial selectivity of the dihydroxylation of prochiral olefins.

The phthalazine linker serves several crucial functions:

-

Rigid Scaffolding: The aromatic and planar nature of the phthalazine unit provides a rigid and well-defined scaffold. This rigidity is paramount in pre-organizing the two DHQ units into a specific conformation, creating a C2-symmetric chiral pocket.[1]

-

Optimal Spacing: The phthalazine linker positions the two DHQ moieties at an optimal distance and orientation. This precise spacing is critical for effective binding to the osmium center and for creating a well-defined chiral binding pocket that can effectively discriminate between the two enantiotopic faces of an incoming olefin.

-

Electronic Effects: The electron-withdrawing nature of the phthalazine ring can influence the electronic properties of the catalyst, potentially affecting its reactivity and stability.

The combination of these features results in a highly effective chiral ligand that, when complexed with osmium tetroxide, forms a U-shaped chiral binding pocket.[2] This pocket selectively accommodates the olefin in a preferred orientation, leading to the delivery of the hydroxyl groups to one specific face of the double bond with high enantioselectivity.

Quantitative Insights: The Phthalazine Linker's Impact on Catalytic Performance

The efficacy of the phthalazine linker is best understood through the quantitative analysis of reaction outcomes, specifically the chemical yield and enantiomeric excess (ee) of the diol product. The following tables summarize the performance of this compound and its pseudoenantiomer (DHQD)2PHAL in the asymmetric dihydroxylation of various representative olefins.

Table 1: Asymmetric Dihydroxylation of Representative Olefins using AD-mix-α (this compound) and AD-mix-β ((DHQD)2PHAL)

| Olefin | Ligand System | Yield (%) | ee (%) | Reference |

| Styrene | AD-mix-α | 95 | 97 (R) | [3] |

| Styrene | AD-mix-β | 96 | 99 (S) | [3] |

| trans-Stilbene | AD-mix-α | 98 | >99 (R,R) | |

| trans-Stilbene | AD-mix-β | 99 | >99 (S,S) | |

| α-Methylstyrene | AD-mix-α | 92 | 88 (R) | |

| α-Methylstyrene | AD-mix-β | 94 | 94 (S) | |

| 1-Decene | AD-mix-α | 90 | 86 (R) | |

| 1-Decene | AD-mix-β | 92 | 92 (S) |

While direct comparative studies systematically varying the linker for a single substrate are not extensively compiled in single reports, the consistently high yields and enantioselectivities achieved with the phthalazine-based ligands across a wide range of substrates underscore its effectiveness. For certain classes of olefins, other linkers such as diphenylpyrimidine (PYR) have been shown to provide superior results, highlighting the importance of matching the ligand to the substrate. However, the phthalazine linker remains the most broadly successful and widely used scaffold for a large variety of olefin classes.

Experimental Protocols

Synthesis of 1,4-Bis(9-O-dihydroquinine)phthalazine (this compound)

This protocol describes the synthesis of the this compound ligand from dihydroquinine and 1,4-dichlorophthalazine.

Materials:

-

Dihydroquinine

-

1,4-Dichlorophthalazine

-

Potassium carbonate (K2CO3), anhydrous

-

Potassium hydroxide (KOH)

-

Toluene, anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of dihydroquinine (2 equivalents) in refluxing toluene under an inert atmosphere, add anhydrous potassium carbonate (excess) and powdered potassium hydroxide (catalytic amount).

-

To this stirred suspension, add 1,4-dichlorophthalazine (1 equivalent).

-

Continue refluxing the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix

This procedure outlines the general steps for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix preparations.

Materials:

-

Olefin

-

AD-mix-α or AD-mix-β (contains K2OsO2(OH)4, this compound or (DHQD)2PHAL, K3Fe(CN)6, and K2CO3)

-

tert-Butanol

-

Water

-

Methanesulfonamide (MeSO2NH2) (optional, but recommended for certain substrates)

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate or other suitable organic solvent for extraction

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add the appropriate AD-mix (1.4 g per 1 mmol of olefin) to the solvent mixture and stir at room temperature until all solids dissolve, and two clear phases are formed. The lower aqueous phase should be a clear, light yellow.

-

Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.

-

If required for the specific substrate, add methanesulfonamide (1 equivalent).

-

Add the olefin (1 mmol) to the vigorously stirred reaction mixture. The addition can be done in one portion or slowly via a syringe pump for substrates prone to the secondary catalytic cycle.

-

Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and continue stirring for 30-60 minutes.

-

Extract the aqueous phase with an organic solvent (e.g., three portions of ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude diol product by flash column chromatography on silica gel or recrystallization.

Visualizing the Mechanism of Asymmetric Induction

The following diagrams, generated using the DOT language, illustrate the key aspects of the this compound-catalyzed asymmetric dihydroxylation, from the overall catalytic cycle to the crucial transition state that governs enantioselectivity.

References

Methodological & Application

Application Notes and Protocols for (DHQ)2PHAL Sharpless Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2] The use of dihydroquinine (DHQ) derived ligands, such as (DHQ)2PHAL, typically leads to the formation of one enantiomer of the diol, while dihydroquinidine (DHQD) derived ligands afford the other. These chiral diols are crucial building blocks in the synthesis of numerous biologically active compounds and natural products.[3][4]

This document provides detailed application notes and protocols for performing a Sharpless asymmetric dihydroxylation using the this compound ligand.

Reaction Principle and Mechanism

The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity of the reaction is controlled by a chiral ligand, in this case, this compound, which is a dimeric cinchona alkaloid derivative. The reaction is typically performed using a pre-mixed reagent known as AD-mix-α, which contains potassium osmate (a source of OsO4), the this compound ligand, a re-oxidant such as potassium ferricyanide (K3Fe(CN)6), and a base like potassium carbonate (K2CO3).

The catalytic cycle begins with the formation of a chiral complex between osmium tetroxide and the this compound ligand. This complex then reacts with the alkene via a [3+2]-cycloaddition to form an osmate ester intermediate. Hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The stoichiometric re-oxidant regenerates the osmium tetroxide, allowing the catalytic cycle to continue.

Quantitative Data Summary

The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation are highly dependent on the substrate structure and reaction conditions. Below is a summary of representative data for the dihydroxylation of various olefins using AD-mix-α, which contains the this compound ligand.

| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee%) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |

| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 |

| trans-3-Hexene | (3R,4R)-3,4-Hexanediol | 85 | 95 |

| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |

Note: Yields and ee% values are representative and can vary based on the specific reaction scale and conditions.

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix-α

This protocol is a general guideline for the asymmetric dihydroxylation of a solid olefin on a 1 mmol scale.

Materials:

-

AD-mix-α

-

tert-Butanol

-

Water

-

Olefin substrate

-

Sodium sulfite (Na2SO3)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).

-

Add AD-mix-α (1.4 g) to the solvent mixture.

-

Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.

-

-

Reaction Execution:

-

Add the olefin substrate (1 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.

-

-

Workup:

-

Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature.

-

Stir for 30-60 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified diol by standard analytical techniques (NMR, IR, Mass Spectrometry).

-

Determine the enantiomeric excess (ee%) by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.

-

Visualizations

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

Caption: General experimental workflow for the Sharpless AD.

References

Application Notes and Protocols for Asymmetric Dihydroxylation using AD-mix-α

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AD-mix-α, a commercially available reagent mixture for the Sharpless Asymmetric Dihydroxylation (AD). This reaction is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral olefins, which are critical intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which directs the dihydroxylation to one face of the alkene, leading to the formation of a specific enantiomer of the diol.[5]

Introduction to Sharpless Asymmetric Dihydroxylation with AD-mix-α

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to chiral 1,2-diols with high enantioselectivity. The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. AD-mix-α is a pre-packaged mixture containing a catalytic amount of potassium osmate (K₂OsO₂(OH)₄), the chiral ligand (DHQ)₂PHAL, a stoichiometric re-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃). This convenient formulation simplifies the experimental setup and improves reproducibility.

The (DHQ)₂PHAL ligand in AD-mix-α is derived from dihydroquinine and is responsible for the facial selectivity of the dihydroxylation, typically attacking the "bottom face" of the alkene when following the Sharpless mnemonic for predicting stereochemistry. This allows for the predictable synthesis of a specific enantiomer of the diol product.

Applications in Synthesis

The Sharpless Asymmetric Dihydroxylation using AD-mix-α has found widespread application in the synthesis of complex molecules, including natural products and pharmaceutical agents. The resulting chiral diols are versatile synthetic intermediates that can be further transformed into a variety of functional groups.

Key Application Areas:

-

Natural Product Synthesis: The introduction of two adjacent stereocenters with defined chirality is a common challenge in the total synthesis of natural products. The Sharpless AD reaction provides a reliable method to achieve this, as demonstrated in the synthesis of various alkaloids, lactones, and amino acids.

-

Drug Development: Chiral diols are common structural motifs in many drug molecules. The ability to synthesize these compounds in an enantiomerically pure form is crucial, as different enantiomers can have vastly different pharmacological activities.

-

Fine Chemical Synthesis: The reaction is also employed in the production of valuable chiral building blocks for the fine chemical industry.

Quantitative Data Summary

The following table summarizes the performance of AD-mix-α in the asymmetric dihydroxylation of various alkene substrates. The data highlights the high yields and enantioselectivities that can be achieved.

| Alkene Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) / Enantiomeric Ratio (er) | Reference |

| Styrene | (S)-1-Phenyl-1,2-ethanediol | 88 | 82:18 (er) | |

| 4-Methylstyrene | (S)-1-(p-Tolyl)ethane-1,2-diol | 93 | 84:16 (er) | |

| α,β-Unsaturated Ester | Diol intermediate for Nhatrangin A | 89.9 | 98 (ee) | |

| α,β-Unsaturated Ketone | Diol intermediate for Ascospiroketal B | 65 | Not Specified | |

| trans-p-menth-3-ene-1,2,8-triol precursor | Diol 90a | 76 | 54.5 (ee) |

Experimental Protocols

This section provides a detailed protocol for a typical Sharpless Asymmetric Dihydroxylation reaction using AD-mix-α.

4.1. Materials and Reagents

-

AD-mix-α

-

Alkene substrate

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

4.2. Standard Protocol for Asymmetric Dihydroxylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene). Stir the mixture at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate upon cooling.

-

Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.

-

Reaction Monitoring: Continue stirring vigorously at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to proceed at room temperature.

-

Quenching: Once the reaction is complete (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for one hour at room temperature.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the product from the chiral ligand and other nonpolar impurities.

4.3. Notes and Troubleshooting

-

Safety Precautions: AD-mix contains potassium osmate, which is toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Do not add acid to the AD-mix or the reaction waste, as this can generate toxic hydrogen cyanide gas.

-

Reactivity of Alkenes: The reactivity of the alkene can influence the reaction conditions. Electron-rich alkenes generally react faster than electron-deficient ones. For slow-reacting substrates, adding methanesulfonamide (MsNH₂) can sometimes improve the reaction rate and enantioselectivity.

-

Low Enantioselectivity: If low enantioselectivity is observed, it may be due to a secondary catalytic cycle. This can sometimes be suppressed by using a higher concentration of the chiral ligand.

-

Workup: For reactions where methanesulfonamide is used, a wash with 2N KOH during the extraction may be necessary.

Visualizations

5.1. Sharpless Asymmetric Dihydroxylation Catalytic Cycle

References

Applications of (DHQ)2PHAL in the Total Synthesis of Natural Products: A Detailed Guide for Researchers

Introduction: The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of vicinal diols from prochiral olefins. A key component of this reaction is the chiral ligand, which directs the stereochemical outcome. (DHQ)2PHAL, a cinchona alkaloid-derived ligand, is frequently employed in the AD-mix-α formulation to produce diols of a specific chirality with high enantiopurity. These chiral diols are versatile synthetic intermediates, serving as crucial building blocks in the total synthesis of complex, biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of three notable natural products: (-)-Englerin A, Fostriecin, and (+)-PD-116740.

Application Note 1: Total Synthesis of (-)-Englerin A

Englerin A is a guaiane sesquiterpenoid that has garnered significant attention for its potent and selective cytotoxicity against renal cancer cell lines. A key step in a recent total synthesis by Mou et al. involved the use of Sharpless Asymmetric Dihydroxylation with this compound to establish a critical stereocenter. The dihydroxylation of a strategically designed olefin precursor installed a vicinal diol, which was then elaborated to complete the synthesis of the natural product. This step was crucial for controlling the absolute stereochemistry of the molecule, which is essential for its biological activity.

Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of (-)-Englerin A:

| Substrate | Product | Ligand | Catalyst | Yield (%) | Reference |

| Trisubstituted Olefin | Diol Intermediate | This compound | K2OsO4 | 59 | Mou, Y. et al. (2020) |

Detailed Experimental Protocol:

To a solution of the olefinic precursor (1.0 equiv) in a t-BuOH/H2O (1:1) mixture were added K2OsO4·2H2O (0.02 equiv), this compound (0.01 equiv), and methanesulfonamide (1.0 equiv). The mixture was cooled to 0 °C, and K3Fe(CN)6 (3.0 equiv) and K2CO3 (3.0 equiv) were added. The reaction was stirred at 0 °C for 12 hours. Upon completion, the reaction was quenched with solid Na2SO3 and stirred for an additional 30 minutes. The mixture was then extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired diol.

Application Note 2: Total Synthesis of Fostriecin

Fostriecin is a polyketide natural product that exhibits potent anticancer activity through the inhibition of protein phosphatases. In the total synthesis of fostriecin reported by Dong et al., a Sharpless Asymmetric Dihydroxylation was employed to set the absolute stereochemistry at the C8 and C9 positions.[1] The use of this compound as the chiral ligand in this reaction was instrumental in generating the desired stereoisomer of the diol, which was a key intermediate in their synthetic strategy.

Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of Fostriecin:

| Substrate | Product | Ligand | Catalyst | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Dienyl Alkyne | Diol Intermediate | This compound | OsO4 | 82 | >95 | Dong, G. et al. (2020)[1] |

Detailed Experimental Protocol:

In a round-bottom flask, a mixture of AD-mix-α (1.4 g per mmol of substrate) and methanesulfonamide (1.0 equiv) in t-BuOH/H2O (1:1, 10 mL per mmol of substrate) was stirred at room temperature until both phases were clear. The solution was then cooled to 0 °C, and the dienyl alkyne substrate (1.0 equiv) was added. The reaction mixture was stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of substrate) was then added, and the mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with 2 M NaOH, brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield the diol product.

Application Note 3: Total Synthesis of (+)-PD-116740

(+)-PD-116740 is an angucyclinone antibiotic with a complex polycyclic structure. In the asymmetric total synthesis developed by Zheng et al., a pivotal step was the Sharpless Asymmetric Dihydroxylation of a stilbene-type intermediate.[1] This reaction, utilizing this compound, stereoselectively constructed the trans-9,10-dihydrophenanthrene-9,10-diol core of the molecule.[1] This established the crucial stereochemistry that was carried through to the final natural product.

Quantitative Data for Asymmetric Dihydroxylation in the Synthesis of (+)-PD-116740:

| Substrate | Product | Ligand | Catalyst | Yield (%) | Reference |

| Stilbene Intermediate | Diol Intermediate | This compound | OsO4 | 97 | Zheng, C. et al. (2021)[1] |

Detailed Experimental Protocol:

To a vigorously stirred solution of the stilbene intermediate (1.0 equiv) in a t-BuOH/H2O (1:1, 0.1 M) mixture at 0 °C was added AD-mix-α (1.4 g/mmol of substrate) and methanesulfonamide (1.0 equiv). The reaction mixture was stirred at 0 °C for 16 hours. The reaction was then quenched by the addition of solid Na2SO3 (1.5 g/mmol of substrate) and allowed to warm to room temperature over 1 hour. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel to give the desired diol.

Visualizations

Caption: General catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: Experimental workflow for the dihydroxylation step in Fostriecin synthesis.

References

Application of (DHQ)2PHAL in the Enantioselective Synthesis of Chiral Diols

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral vicinal diols is a cornerstone of modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, natural products, and advanced materials. One of the most powerful and reliable methods for achieving this transformation is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of a prochiral olefin to one of the two enantiotopic faces. The phthalazine-based ligand, (DHQ)₂PHAL, derived from dihydroquinine, is a key component of the commercially available reagent mixture AD-mix-α, which selectively produces one enantiomer of the diol product.[1][2][3] This document provides detailed application notes and experimental protocols for the use of (DHQ)₂PHAL in the synthesis of chiral diols.

Principle of the Sharpless Asymmetric Dihydroxylation

The Sharpless AD reaction involves the cis-dihydroxylation of an olefin using osmium tetroxide as the primary oxidant. The enantioselectivity of the reaction is controlled by the chiral ligand, (DHQ)₂PHAL, which coordinates to the osmium center, creating a chiral catalytic species. This chiral complex then reacts with the olefin via a [3+2] cycloaddition mechanism to form an osmate ester intermediate.[1][4] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), is used to regenerate the active osmium(VIII) catalyst, allowing for the use of osmium in catalytic quantities. The reaction is typically performed in a buffered biphasic solvent system, such as t-butanol/water, to maintain a stable pH.

The stereochemical outcome of the dihydroxylation can be reliably predicted using a mnemonic developed by Sharpless. For a given olefin, the (DHQ)₂PHAL ligand (in AD-mix-α) directs the dihydroxylation to the α-face of the double bond when the substituents are arranged according to size (Large, Medium, Small). Conversely, its pseudoenantiomer, (DHQD)₂PHAL (in AD-mix-β), directs the reaction to the β-face.

Applications in Synthesis

The Sharpless Asymmetric Dihydroxylation using (DHQ)₂PHAL has been widely applied in the total synthesis of complex, biologically active molecules. The resulting chiral diols are versatile intermediates that can be further elaborated into a variety of functional groups. For instance, this methodology has been instrumental in the synthesis of natural products such as alkaloids, macrolides, and polyketides, where precise control of stereochemistry is paramount. Its application extends to the pharmaceutical industry for the development of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect.

Data Presentation: Enantioselective Dihydroxylation with AD-mix-α ((DHQ)₂PHAL)

The following tables summarize the typical yields and enantiomeric excesses (ee%) obtained for the asymmetric dihydroxylation of various classes of olefins using AD-mix-α.

Table 1: Monosubstituted and Gem-Disubstituted Olefins

| Olefin Substrate | Product Diol | Yield (%) | ee (%) |

| Styrene | (S)-1-Phenyl-1,2-ethanediol | 95 | 95 |

| 1-Decene | (S)-1,2-Decanediol | 80 | 80 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 97 | 84 |

Data compiled from publicly available sources.

Table 2: Trans-Disubstituted Olefins

| Olefin Substrate | Product Diol | Yield (%) | ee (%) |

| trans-Stilbene | (S,S)-1,2-Diphenyl-1,2-ethanediol | >99.5 | >99.5 |

| trans-5-Decene | (5S,6S)-5,6-Decanediol | 95 | 93 |

| Methyl trans-cinnamate | Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate | 96 | 95 |

Data compiled from publicly available sources.

Table 3: Trisubstituted and Tetrasubstituted Olefins

| Olefin Substrate | Product Diol | Yield (%) | ee (%) |

| (E)-1-Phenyl-1-propene | (1S,2S)-1-Phenyl-1,2-propanediol | 97 | 93 |

| 1-Methylcyclohexene | (1S,2S)-1-Methyl-1,2-cyclohexanediol | 97 | 97 |

Data compiled from publicly available sources. Note: cis-disubstituted and tetrasubstituted olefins can sometimes be challenging substrates, leading to lower enantioselectivities.

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation (1 mmol scale)

This protocol is a general guideline for the asymmetric dihydroxylation of an olefin using the commercially available AD-mix-α.

Materials:

-

AD-mix-α (1.4 g)

-

Olefin (1 mmol)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, ~95 mg, for slow-reacting or substituted olefins)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

-

Add AD-mix-α (1.4 g) to the solvent mixture. If the olefin is known to be a poor substrate (e.g., some 1,2-disubstituted or trisubstituted olefins), add methanesulfonamide (95 mg).

-

Stir the mixture vigorously at room temperature until all solids are dissolved and two clear phases are observed. The lower aqueous phase should be a clear, bright yellow.

-

Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate upon cooling. For less reactive olefins, the reaction can be run at room temperature.

-

Add the olefin (1 mmol) to the cooled, stirred mixture.

-

Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).

-

Remove the ice bath and allow the mixture to warm to room temperature while stirring for approximately 1 hour.

-

Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with 2 N KOH if methanesulfonamide was used.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). The ligand is typically more polar and will remain on the column.

Safety Precautions:

-

Osmium tetroxide is highly toxic and volatile. AD-mix formulations contain a non-volatile osmate salt, which is safer to handle. However, always handle AD-mix in a well-ventilated fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Never add acid to the AD-mix or the reaction waste, as this can generate toxic hydrogen cyanide gas from the ferricyanide.

Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Chiral Diol Synthesis

Caption: Step-by-step workflow for chiral diol synthesis.

References

Scale-Up Considerations for (DHQ)2PHAL-Mediated Asymmetric Dihydroxylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, enabling the enantioselective preparation of chiral vicinal diols from prochiral olefins.[1][2] The use of the cinchona alkaloid-derived ligand, (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether), in conjunction with an osmium catalyst, provides a reliable method for producing diols with high enantiomeric excess (ee).[3][4] These chiral diols are critical building blocks in the synthesis of numerous pharmaceuticals and natural products.[3] As drug development progresses from laboratory-scale synthesis to industrial production, a thorough understanding of the scale-up considerations for this powerful reaction is paramount.

This document provides detailed application notes, experimental protocols, and comparative data for both small-scale and large-scale (DHQ)₂PHAL-mediated asymmetric dihydroxylation reactions. Key considerations for transitioning from a laboratory setting to a manufacturing environment are highlighted, with a focus on reagent selection, reaction conditions, and work-up procedures.

Key Scale-Up Considerations

The primary challenge in scaling up the Sharpless Asymmetric Dihydroxylation lies in the choice of the stoichiometric co-oxidant. While the commercially available AD-mix-α, containing potassium ferricyanide (K₃Fe(CN)₆) as the reoxidant, is convenient for small-scale reactions, its use on an industrial scale presents significant challenges. These include the handling and disposal of large quantities of inorganic salts and potential issues with reaction mixture viscosity and work-up.

For large-scale applications, N-methylmorpholine N-oxide (NMO) has emerged as a superior co-oxidant. Its advantages include:

-

Reduced Waste: NMO is used in near-stoichiometric amounts, and its byproduct, N-methylmorpholine, is a water-soluble organic compound that is easier to remove and handle than large quantities of inorganic salts.

-

Improved Reaction Concentration: The absence of large amounts of salts allows for higher reaction concentrations, improving reactor throughput.

-

Simplified Work-up: The work-up procedure is generally more straightforward, often involving simple extractions.

Quantitative Data Summary

The following table summarizes representative quantitative data for (DHQ)₂PHAL-mediated asymmetric dihydroxylation reactions at different scales, illustrating the impact of the co-oxidant choice on reaction parameters.

| Substrate | Scale | Ligand | Osmium Source | Co-oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| trans-Stilbene | 1 mmol | (DHQ)₂PHAL | K₂OsO₂(OH)₄ | K₃Fe(CN)₆ (in AD-mix-α) | t-BuOH/H₂O (1:1) | 0 | 6 | >95 | >99 | |

| Methyl (E)-2,3-dimethylbut-2-enoate | Lab Scale | (DHQ)₂PHAL (0.01 eq) | K₂OsO₄·2H₂O (0.002 eq) | NMO (1.5 eq) | t-BuOH/Acetone/H₂O (1:1:1) | 0 to RT | - | - | - | |

| Olefin Substrate | 0.5 mmol | (DHQ)₂PHAL (1.0 mol%) | K₂OsO₂(OH)₄ (0.5 mol%) | NMO (1.0 eq) | Ionic Liquid | RT | 24 | up to 99 | up to 94 | |

| o-Isopropoxy-m-methoxystyrene | 2.5 kg | (DHQ)₂PHAL (7.7 mol%) | K₂OsO₂(OH)₄ (0.7 mol%) | NMO | t-BuOH/H₂O | 20 | - | 94 (pure) | 90 | |

| Unsaturated Ketone | - | (DHQ)₂PHAL | OsO₄ | - | - | - | - | 65 | - | |

| Olefin Substrate | - | (DHQ)₂PHAL | OsO₄ | - | - | - | - | 82 | - |

Experimental Protocols

Small-Scale Asymmetric Dihydroxylation using AD-mix-α

This protocol is suitable for laboratory-scale synthesis (typically ≤ 10 mmol).

Materials:

-

Olefin (1.0 mmol)

-

AD-mix-α (1.4 g)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

-

Add AD-mix-α (1.4 g) to the solvent mixture and stir vigorously at room temperature until the solids are dissolved, and two clear phases are observed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the olefin (1.0 mmol) to the cold, stirred reaction mixture.

-

Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

-

Add ethyl acetate to the mixture and stir.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Large-Scale Asymmetric Dihydroxylation using NMO

This protocol is a representative procedure for kilogram-scale synthesis and is adapted from principles discussed in industrial process development.

Materials:

-

Olefin (e.g., o-Isopropoxy-m-methoxystyrene, 2.5 kg, ~13 mol)

-

(DHQ)₂PHAL (e.g., 7.7 mol%)

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, e.g., 0.7 mol%)

-

N-Methylmorpholine N-oxide (NMO, ~1.2 equivalents)

-

tert-Butanol

-

Water

-

Sodium sulfite or sodium bisulfite (for quenching)

-

Suitable organic solvent for extraction (e.g., ethyl acetate, toluene)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a suitable reactor, charge tert-butanol and water.

-

Add (DHQ)₂PHAL and potassium osmate(VI) dihydrate. Stir until dissolved.

-

Add the olefin to the reaction mixture.

-

Add NMO to the mixture. The addition may be portion-wise or as a solution to control any exotherm.

-

Maintain the reaction temperature at a controlled setpoint (e.g., 20 °C).

-

Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, GC).

-

Once the reaction is complete, quench by adding an aqueous solution of a reducing agent like sodium sulfite or sodium bisulfite.

-

Perform a solvent exchange if necessary to facilitate extraction.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with water and then brine to remove N-methylmorpholine and other water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product, if necessary, by crystallization or chromatography to achieve the desired purity and enantiomeric excess.

Visualizations

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: Key components of the AD-mix-α reagent.

Conclusion

The (DHQ)₂PHAL-mediated Sharpless Asymmetric Dihydroxylation is a robust and highly selective transformation that is amenable to large-scale synthesis. The primary consideration for scale-up is the replacement of potassium ferricyanide with N-methylmorpholine N-oxide as the co-oxidant to simplify handling, work-up, and waste disposal. With appropriate process optimization, this reaction can be efficiently implemented in an industrial setting for the production of valuable chiral diols, which are essential intermediates in the development of new pharmaceuticals. Careful attention to reaction parameters such as catalyst loading, temperature, and solvent selection is crucial for achieving high yields and enantioselectivities on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing En-antiomeric Excess in (DHQ)₂PHAL Reactions

Welcome to the technical support center for optimizing enantiomeric excess in asymmetric dihydroxylation reactions using the (DHQ)₂PHAL ligand. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is (DHQ)₂PHAL and why is it used in asymmetric dihydroxylation?

A1: (DHQ)₂PHAL is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a key component in Sharpless asymmetric dihydroxylation, where it complexes with osmium tetroxide to create a chiral catalytic species. This complex then reacts with a prochiral alkene to produce a vicinal diol with a high degree of enantioselectivity, meaning one enantiomer is formed in preference to the other.

Q2: What is AD-mix-α and how does it differ from AD-mix-β?

A2: AD-mix-α is a commercially available, pre-packaged mixture of reagents for Sharpless asymmetric dihydroxylation.[1] It contains the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and the chiral ligand (DHQ)₂PHAL.[2] AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which typically yields the opposite enantiomer of the diol product compared to AD-mix-α.[1]

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: For slow reactions, particularly with non-terminal or electron-deficient alkenes, the addition of one equivalent of methanesulfonamide (CH₃SO₂NH₂) can significantly accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[1] This can allow reactions to proceed efficiently even at lower temperatures like 0 °C.[1] Additionally, ensuring the reaction is run under slightly basic conditions can help to speed it up.

Q4: Does the substitution pattern of the alkene affect the reaction?

A4: Yes, the substitution pattern of the alkene has a significant impact on both reactivity and enantioselectivity. Generally, the reaction is highly effective for most alkene substitution patterns. However, cis-disubstituted olefins are often poor substrates and can result in lower enantiomeric excess. The reaction is also site-selective, preferentially reacting with the most electron-rich double bond in a polyene substrate.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Diagram: Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.

Question: I am observing a lower than expected enantiomeric excess. What are the possible causes and how can I fix them?

Answer:

Several factors can contribute to low enantiomeric excess. Follow these troubleshooting steps to identify and resolve the issue:

1. Validate Your Analytical Method

-

Problem: The first step is to ensure that your analytical method (chiral HPLC or GC) is accurate and capable of separating the two enantiomers. An unoptimized method can give the false impression of low ee.

-

Solution: Prepare a racemic sample of your diol product. Your analytical method should show two well-resolved, baseline-separated peaks of equal area (50:50 ratio). If not, you must optimize your chromatography method before troubleshooting the reaction.

2. Assess Reagent Quality

-

Problem: Impurities in the starting materials can negatively impact the reaction. The alkene substrate may contain impurities that are more reactive or that can poison the catalyst. The (DHQ)₂PHAL ligand can degrade over time, and the oxidant or other components of the AD-mix can lose their efficacy.

-

Solution:

-

Ensure your alkene is pure. If necessary, purify it by distillation or chromatography before use.

-

Use fresh AD-mix-α or high-quality, properly stored (DHQ)₂PHAL ligand.

-

Use freshly prepared solvents.

-

3. Optimize Reaction Conditions

-

Problem: The enantioselectivity of the Sharpless dihydroxylation is highly sensitive to reaction conditions, particularly temperature and solvent composition.

-

Solution:

-

Temperature: In most cases, lowering the reaction temperature improves the enantiomeric excess. The standard protocol often calls for 0 °C, but for some substrates, even lower temperatures may be beneficial.

-

Solvent Ratio: The typical solvent system is a 1:1 mixture of t-butanol and water. Deviating from this ratio can affect the solubility of the reagents and the stability of the catalytic species, thereby impacting the ee. It is recommended to maintain this ratio unless substrate solubility is an issue.

-

pH: The reaction is faster under slightly basic conditions, which is why potassium carbonate is included in the AD-mix. Ensure the pH is maintained in the optimal range.

-

4. Review the Experimental Protocol

-

Problem: Deviations from the established protocol can lead to a decrease in enantioselectivity. Common issues include incorrect stoichiometry, insufficient mixing, or a competing non-selective reaction pathway.

-

Solution:

-

Stirring: The reaction mixture is biphasic, so vigorous stirring is crucial to ensure proper mixing and mass transfer between the organic and aqueous phases.

-

Ligand Concentration: A non-enantioselective secondary catalytic cycle can sometimes compete with the desired primary cycle. This can be suppressed by using a higher molar concentration of the chiral ligand.

-

Olefin Concentration: If the concentration of the olefin is too high, a second molecule of the substrate might bind to the catalytic center without the chiral ligand, leading to a dihydroxylation with decreased enantioselectivity.

-

Data on Reaction Parameter Effects

The following tables provide illustrative data on how key reaction parameters can influence the enantiomeric excess in Sharpless asymmetric dihydroxylation reactions.

Table 1: Effect of Temperature on Enantiomeric Excess

| Substrate | Ligand | Temperature (°C) | Enantiomeric Excess (% ee) |

| Styrene | (DHQ)₂PHAL | 25 | 92 |

| Styrene | (DHQ)₂PHAL | 0 | 97 |

| trans-Hex-2-ene | (DHQ)₂PHAL | 25 | 85 |

| trans-Hex-2-ene | (DHQ)₂PHAL | 0 | 94 |

Note: This data is representative and illustrates the general trend that lower temperatures often lead to higher enantioselectivity. Optimal temperatures may vary depending on the specific substrate.

Table 2: Effect of Solvent Ratio (t-BuOH:H₂O) on Enantiomeric Excess

| Substrate | Ligand | t-BuOH:H₂O Ratio | Enantiomeric Excess (% ee) |

| 1-Decene | (DHQ)₂PHAL | 3:1 | 88 |

| 1-Decene | (DHQ)₂PHAL | 1:1 | 95 |

| 1-Decene | (DHQ)₂PHAL | 1:3 | 91 |